
GNE-886
概要
説明
GNE-886は、猫眼症候群染色体領域候補2ブロモドメイン(CECR2)の強力かつ選択的な阻害剤です。 ブロモドメインは、ヒストンや他のタンパク質のアセチル化リジン残基を認識するタンパク質相互作用モジュールであり、遺伝子発現とクロマチン構造の調節に重要な役割を果たしています .
準備方法
合成経路と反応条件: GNE-886の合成には、社内の医薬品化学コレクションのスクリーニングによるピロロピリドン化学リードの特定が含まれます。 その後の構造に基づく創薬により、this compoundが開発されました . 詳細な合成経路と反応条件は通常、機密情報であり、複数の有機合成、精製、および特性評価のステップを含む可能性があります。
工業的生産方法: this compoundの工業的生産方法は、入手可能な文献では明示的に詳細に説明されていません。 大規模合成は、収率、純度、および費用対効果を最適化して、実験室合成と同様の原理に従う可能性があります。
化学反応の分析
反応の種類: GNE-886は、酸化や還元などの従来の化学反応ではなく、ブロモドメインとの結合相互作用を主に起こします。 その設計は、CECR2ブロモドメインに対する高い親和性と選択性に焦点を当てています .
一般的な試薬と条件: this compoundの合成には、医薬品化学で使用される一般的な有機試薬と条件(溶媒、触媒、保護基など)が含まれる可能性があります。 特定の詳細は機密情報です。
生成される主要な生成物: 関心の対象となる主要な生成物は、this compound自体であり、CECR2ブロモドメインを効果的に阻害するように設計されています。
4. 科学研究への応用
This compoundは、特にCECR2のブロモドメインの生物学的機能を研究するためのインビトロツール化合物として使用されます . 応用例には、次のようなものがあります。
化学: ブロモドメイン阻害剤の結合相互作用と選択性の理解。
生物学: 遺伝子発現とクロマチン構造におけるブロモドメインの役割の調査。
医学: がんなどのブロモドメイン機能が調節不全になっている疾患における潜在的な治療応用を探求する.
産業: 治療用ブロモドメイン阻害剤の開発。
科学的研究の応用
Cancer Research
GNE-886 has been investigated for its effects on various cancer types, particularly breast cancer. It has shown promise in inhibiting the expression of cytokines such as CSF1/2 and CXCL1 in metastatic breast cancer models, suggesting a potential role in reducing tumor metastasis . In vivo studies demonstrated that this compound significantly decreased lung colonization by cancer cells, leading to extended survival in tumor-bearing mice .
Epigenetic Studies
As a bromodomain inhibitor, this compound serves as a valuable tool for studying epigenetic regulation mechanisms. It has been utilized to explore the interaction between histone acetylation and metabolic pathways, revealing vulnerabilities in cancer cell lines under specific conditions like glucose deprivation . This highlights the compound's utility in dissecting the complex roles of bromodomain proteins in cellular processes.
Target Validation
This compound is part of a broader chemical toolbox designed for validating bromodomain targets. Its selectivity allows researchers to investigate the physiological roles of specific bromodomains without cross-reactivity with other protein families, minimizing confounding effects during experiments . This specificity is crucial for elucidating the biological functions of bromodomains in health and disease.
Case Studies
Mechanistic Insights
This compound's mechanism of action involves binding to the CECR2 bromodomain, leading to inhibition of its function. This inhibition affects downstream signaling pathways involved in tumor growth and metastasis. The compound's ability to selectively target CECR2 while sparing other bromodomains is instrumental in studying specific biological effects without interference from other pathways .
作用機序
GNE-886は、CECR2ブロモドメインに選択的に結合し、ヒストン上のアセチル化リジン残基との相互作用を阻害することで効果を発揮します . この阻害は、遺伝子発現とクロマチン構造の調節を妨げ、ブロモドメインの生物学的役割に関する洞察を提供します。
類似の化合物:
BRD9阻害剤: this compoundは、別のブロモドメインタンパク質であるBRD9に対してもいくらか活性があることが示されています.
BETブロモドメイン阻害剤: JQ1などのブロモドメインおよびエクストラターミナル(BET)ファミリータンパク質を標的とする化合物は、作用機序が類似していますが、異なるブロモドメインを標的としています.
独自性: this compoundは、CECR2ブロモドメインに対する高い選択性と効力において独特であり、この特定のタンパク質相互作用モジュールを研究するための貴重なツールとなっています .
類似化合物との比較
BRD9 Inhibitors: GNE-886 also shows some activity towards BRD9, another bromodomain protein.
BET Bromodomain Inhibitors: Compounds targeting the bromodomain and extra-terminal (BET) family proteins, such as JQ1, are similar in their mechanism of action but target different bromodomains.
Uniqueness: this compound is unique in its high selectivity and potency for the CECR2 bromodomain, making it a valuable tool for studying this specific protein interaction module .
生物活性
GNE-886 is a selective inhibitor targeting the Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2) bromodomain, which is implicated in various cellular processes, particularly in cancer biology. This compound has attracted significant attention for its potential therapeutic applications due to its unique mechanism of action and efficacy in disrupting epigenetic regulatory pathways.
This compound functions primarily as an inhibitor of bromodomain-containing proteins, which are critical for recognizing acetylated lysine residues on histones and non-histone proteins. By inhibiting CECR2, this compound alters gene expression profiles that favor apoptosis over proliferation in cancer cells. The compound competes with acetylated lysine residues for binding to the bromodomain, effectively disrupting downstream signaling pathways essential for cancer cell survival .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent anti-proliferative effects across various cancer cell lines. For instance, it has been shown to inhibit the growth of leukemia and solid tumor cell lines by inducing apoptosis and altering cell cycle dynamics. The compound's IC50 values indicate strong potency, with specific values reported as low nanomolar concentrations .
Table 1: Summary of Biological Activity
Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|
K562 (Leukemia) | <10 | Induces apoptosis |
MDA-MB-231 (Breast) | <20 | Disrupts cell cycle progression |
A375 (Melanoma) | <15 | Alters gene expression |
Structure-Activity Relationship (SAR)
The structural characteristics of this compound contribute significantly to its selectivity and potency. It shares similarities with other bromodomain inhibitors but is distinct in its selectivity for CECR2. The design of this compound incorporates features that enhance binding affinity while minimizing off-target interactions, which is crucial for reducing potential side effects in therapeutic applications .
Case Study 1: Leukemia Treatment
A study involving K562 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cells compared to untreated controls. The combination of this compound with standard chemotherapy agents showed synergistic effects, enhancing overall anti-tumor efficacy and suggesting a potential role in combination therapies for leukemia .
Case Study 2: Solid Tumors
In xenograft models of solid tumors, this compound treatment resulted in significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis rates and decreased proliferation markers in treated tumors, further supporting the compound's therapeutic potential .
Comparative Analysis with Other Bromodomain Inhibitors
This compound's selectivity towards CECR2 sets it apart from other bromodomain inhibitors that often target multiple bromodomains. Below is a comparative analysis highlighting key differences:
Table 2: Comparative Analysis of Bromodomain Inhibitors
Compound Name | Target Bromodomain | IC50 (nM) | Selectivity |
---|---|---|---|
This compound | CECR2 | <10 | High |
I-BET762 | BET bromodomains | Low nanomolar | Moderate |
BI-9564 | BRD9 | 80 | Low |
GSK8814 | ATAD2 | 10 | Moderate |
特性
IUPAC Name |
N-[1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidin-4-yl]-N-methyl-7-oxo-6-prop-2-enyl-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N6O3/c1-4-12-34-17-23(22-8-11-29-26(22)28(34)36)27(35)32(2)20-9-13-33(14-10-20)25-16-24(30-18-31-25)19-6-5-7-21(15-19)37-3/h4-8,11,15-18,20,29H,1,9-10,12-14H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRTFGYQVXNGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=NC=NC(=C2)C3=CC(=CC=C3)OC)C(=O)C4=CN(C(=O)C5=C4C=CN5)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。